3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Overview
Description
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
“3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is an amine derivative . Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by alkyl or aryl groups . They are involved in the formation of amino acids, the building blocks of proteins, which play a crucial role in almost all biological processes .
Biochemical Pathways
Amines are involved in many biochemical pathways, including the synthesis of proteins, enzymes, and alkaloids .
Pharmacokinetics
Amines are usually well absorbed in the body and can cross the blood-brain barrier .
Result of Action
Amines can affect a variety of physiological processes, including neurotransmission, vasodilation, and allergic responses .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with transport proteins, influencing its distribution within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of downstream signaling pathways . Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound’s metabolism can also affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives in the presence of a base . Another method involves the one-pot synthesis from amidoximes and aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO) with inorganic bases .
Industrial Production Methods
Industrial production methods for compounds like 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as amines or thiols .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities, such as antimicrobial and anti-inflammatory properties.
Indole Derivatives: Indole compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWDFNDEOVELLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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